(+)-p-Menth-1-ene
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Overview
Description
(S)-1-p-menthene is a 1-methyl-4-(propan-2-yl)cyclohex-1-ene that is the (S)-enantiomer of 1-p-menthene. It has a role as a plant metabolite. It is an enantiomer of a (R)-1-p-menthene.
Scientific Research Applications
Conformational Analysis
The conformation of (+)-p-menthane-3,4-diol, derived from (+)-p-menth-3-ene, was analyzed using infrared spectra. This study revealed the trans orientation of two hydroxyl groups and an equatorial orientation of the methyl group, providing insights into the stereochemical course of hydroxylation reactions (Suga, Shishibori, & Matsuura, 1964).
Biotransformation Studies
Cultured cells of Nicotiana tabacum were used to investigate the biotransformation of 1-acetoxy-p-menth-4(8)-ene. This study demonstrated the ability of cultured cells to hydroxylate the exocyclic double bond stereoselectively and the allylic position regioselectively (Lee, Hirata, & Suga, 1984).
Oxidation Studies
The oxidation of (+)-p-menth-3-ene using selenium dioxide was explored to understand the oxidative attack positions. This process selectively yielded various oxidized products, including (±)-p-menth-3-en-5-yl acetate (Suga, Sugimoto, & Matsuura, 1963).
Stereochemistry and Intramolecular Hydrogen Bonding
Research on 1-hydroxy-p-menth-3-en-2-one and its reduction products shed light on their configurations and preferred conformations, highlighting intramolecular hydrogen bonding (Suga, Shishibori, & Matsuura, 1968).
Epoxidation Studies
The epoxidation of p-menth-1- and -3-ene was studied, revealing insights into the stereochemistry of resulting p-menthan-4-ols and the reaction dynamics (Bowman, Chambers, & Jackson, 1966).
Pyrolysis Studies
Kinetics of the pyrolysis of menthyl and neomenthyl chlorides were examined, contributing to the understanding of gas-phase elimination from organic halides (Bamkole & Maccoll, 1970).
Properties
CAS No. |
499-94-5 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(4S)-1-methyl-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3/t10-/m1/s1 |
InChI Key |
FAMJUFMHYAFYNU-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(C)C |
SMILES |
CC1=CCC(CC1)C(C)C |
Canonical SMILES |
CC1=CCC(CC1)C(C)C |
boiling_point |
173.75 °C |
1195-31-9 | |
Pictograms |
Flammable |
Synonyms |
(+)-p-menth-1-ene p-menth-1-ene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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